molecular formula C14H18N2O4 B3392864 Diethyl 2-(((2-aminophenyl)amino)methylene)malonate CAS No. 14525-98-5

Diethyl 2-(((2-aminophenyl)amino)methylene)malonate

Cat. No.: B3392864
CAS No.: 14525-98-5
M. Wt: 278.3 g/mol
InChI Key: ZGBLETGOUOGJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(((2-aminophenyl)amino)methylene)malonate is an organic compound with the molecular formula C14H18N2O4. It is a derivative of malonic acid and contains both ester and amine functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(((2-aminophenyl)amino)methylene)malonate can be synthesized through a multi-step reaction process. One common method involves the reaction of diethyl ethoxymethylenemalonate with 2-aminophenylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((2-aminophenyl)amino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(((2-aminophenyl)amino)methylene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(((2-aminophenyl)amino)methylene)malonate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi by interfering with their metabolic pathways. The compound’s ester and amine groups allow it to form hydrogen bonds and interact with enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(((2-aminophenyl)amino)methylene)malonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

diethyl 2-[(2-aminoanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBLETGOUOGJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate
Reactant of Route 6
Diethyl 2-(((2-aminophenyl)amino)methylene)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.